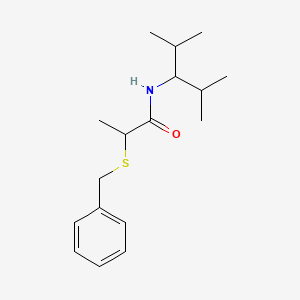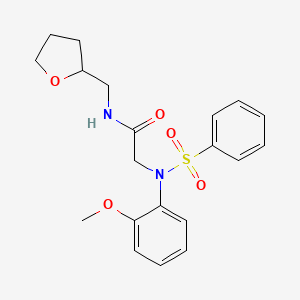![molecular formula C20H21NO2 B3935017 8-[3-(2,4-dimethylphenoxy)propoxy]quinoline](/img/structure/B3935017.png)
8-[3-(2,4-dimethylphenoxy)propoxy]quinoline
Overview
Description
8-[3-(2,4-dimethylphenoxy)propoxy]quinoline, also known as DMPPQ, is a quinoline derivative that has gained significant attention in the scientific community due to its potential applications in the field of medicine and biomedical research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Scientific Research Applications
8-[3-(2,4-dimethylphenoxy)propoxy]quinoline has been extensively studied for its potential applications in the field of medicine and biomedical research. One of the main areas of interest is its ability to inhibit the growth of cancer cells. Several studies have reported that this compound exhibits potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
In addition to its anticancer properties, this compound has also been found to exhibit anti-inflammatory activity. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases.
Mechanism of Action
The mechanism of action of 8-[3-(2,4-dimethylphenoxy)propoxy]quinoline is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. For example, this compound has been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to be involved in the development of cancer.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, this compound has also been shown to exhibit antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 8-[3-(2,4-dimethylphenoxy)propoxy]quinoline is its ability to inhibit the growth of cancer cells at low concentrations, making it a promising candidate for further investigation as a potential anticancer agent. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for 8-[3-(2,4-dimethylphenoxy)propoxy]quinoline research. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another area of interest is the investigation of this compound as a potential therapeutic agent for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, the development of this compound analogues with improved solubility and efficacy may also be an area of future research.
properties
IUPAC Name |
8-[3-(2,4-dimethylphenoxy)propoxy]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-15-9-10-18(16(2)14-15)22-12-5-13-23-19-8-3-6-17-7-4-11-21-20(17)19/h3-4,6-11,14H,5,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKAICMLOJCKGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=CC3=C2N=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3934934.png)
![1-benzyl-4-{3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B3934952.png)

![3-[(4-chlorophenyl)thio]-N-(2-fluorophenyl)propanamide](/img/structure/B3934972.png)
![4-ethoxy-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B3934982.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3934997.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}-N-phenylmethanesulfonamide](/img/structure/B3935005.png)
![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B3935009.png)
![2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide](/img/structure/B3935013.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3,4-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B3935030.png)
![ethyl 3-[benzyl(methyl)amino]-2-cyclohexyl-3-oxopropanoate](/img/structure/B3935037.png)

![2-[(1-bromo-2-naphthyl)oxy]-N-(4-nitrophenyl)acetamide](/img/structure/B3935047.png)